molecular formula C9H5Cl2NO2 B1370852 5,6-dichloro-1H-indole-2-carboxylic acid CAS No. 186392-94-9

5,6-dichloro-1H-indole-2-carboxylic acid

Cat. No. B1370852
CAS RN: 186392-94-9
M. Wt: 230.04 g/mol
InChI Key: PITVZRMNFBGRFW-UHFFFAOYSA-N
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Description

5,6-Dichloro-1H-indole-2-carboxylic acid (5,6-DICI) is a heterocyclic aromatic organic compound that was first synthesized in the late 19th century. It has been studied extensively in recent years due to its potential applications in various fields, including pharmaceuticals, biochemistry, and pharmacology. 5,6-DICI is an important intermediate in the synthesis of a number of drugs and other compounds. It is also used as a building block for the synthesis of other compounds and as a reagent in laboratory experiments.

Scientific Research Applications

Medicine: Anticancer and Antimicrobial Applications

5,6-dichloro-1H-indole-2-carboxylic acid, like other indole derivatives, has been studied for its potential in treating various diseases. Indole compounds have shown promise as biologically active compounds in cancer therapy and as antimicrobial agents . Their ability to interact with biological systems makes them valuable in pharmacological research, particularly in the development of new therapeutic agents.

Agriculture: Plant Growth and Protection

In agriculture, indole derivatives are known for their role in plant growth and protection. Compounds like 5,6-dichloro-1H-indole-2-carboxylic acid may be used to synthesize plant hormones or as precursors to agrochemicals that protect crops from pests and diseases .

Material Science: Synthesis of Novel Materials

The chemical structure of 5,6-dichloro-1H-indole-2-carboxylic acid allows it to be used in material science for the synthesis of novel materials. Its derivatives can be incorporated into polymers or other materials to impart specific properties, such as increased durability or chemical resistance .

Environmental Science: Ecotoxicology and Pollution Control

Indole derivatives can play a role in environmental science, particularly in the study of ecotoxicology and pollution control. Researchers may explore the environmental impact of 5,6-dichloro-1H-indole-2-carboxylic acid and its derivatives, as well as their potential use in bioremediation processes .

Analytical Chemistry: Chemical Analysis and Detection

In analytical chemistry, 5,6-dichloro-1H-indole-2-carboxylic acid can be used as a standard or reagent in various chemical analyses. Its properties may aid in the detection and quantification of substances, contributing to the accuracy of analytical methods .

Biochemistry: Enzyme Inhibition and Molecular Interaction

The indole ring is a common motif in biochemistry, and derivatives like 5,6-dichloro-1H-indole-2-carboxylic acid can be used to study enzyme inhibition and molecular interactions. They can serve as inhibitors or activators in biochemical pathways, providing insights into cellular processes .

Pharmacology: Drug Development and Therapeutic Agents

In pharmacology, the study of 5,6-dichloro-1H-indole-2-carboxylic acid can contribute to drug development. Its structure can be modified to create new therapeutic agents with potential applications in treating various health conditions .

Chemical Engineering: Process Optimization and Chemical Synthesis

Finally, in chemical engineering, 5,6-dichloro-1H-indole-2-carboxylic acid can be involved in process optimization and chemical synthesis. Its properties may be utilized to improve industrial processes, increase yields, and develop more efficient methods of chemical production .

properties

IUPAC Name

5,6-dichloro-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2NO2/c10-5-1-4-2-8(9(13)14)12-7(4)3-6(5)11/h1-3,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PITVZRMNFBGRFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(NC2=CC(=C1Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601274038
Record name 5,6-Dichloro-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601274038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

186392-94-9
Record name 5,6-Dichloro-1H-indole-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=186392-94-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Dichloro-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601274038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-dichloro-1H-indole-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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